Cyanoacetone sodium salt

Description

The exact mass of the compound this compound is 105.01905803 g/mol and the complexity rating of the compound is 102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

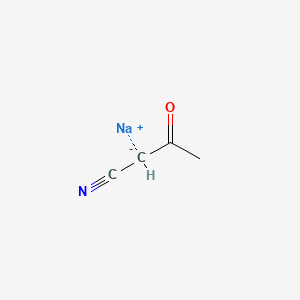

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NO.Na/c1-4(6)2-3-5;/h2H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIONPHFSWONBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C#N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4NNaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991078 | |

| Record name | Sodium 1-cyano-2-oxopropan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70807-22-6 | |

| Record name | Butanenitrile, 3-oxo-, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70807-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 3-oxo-, ion(1-), sodium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070807226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 3-oxo-, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1-cyano-2-oxopropan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-cyanoprop-1-ene-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanoacetone sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of Cyanoacetone Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetone sodium salt, also known as sodium 3-oxobutanenitrile (B1585553), is a versatile chemical intermediate with significant applications in organic synthesis. Its utility is derived from the presence of multiple reactive sites within its structure, including a ketone, a nitrile group, and a reactive α-carbon. This guide provides a comprehensive overview of the known physical properties of this compound, intended for use in research and development settings. Due to the limited availability of experimental data for the salt form, this guide also includes properties of the parent compound, 3-oxobutanenitrile, for reference, while clearly noting the distinction.

Chemical Identity

| Identifier | Value |

| Chemical Name | Sodium 3-oxobutanenitrile |

| Synonyms | This compound, Sodium cyanoacetone |

| Molecular Formula | C₄H₄NNaO[1] |

| Molecular Weight | 105.07 g/mol [2] |

| CAS Number | 70807-22-6[1] |

| Chemical Structure |  |

Physical Properties

A summary of the available physical property data for this compound is presented below. It is important to note that some data points are not available in the public domain for the sodium salt and are therefore provided for the parent compound, 3-oxobutanenitrile, for estimation purposes.

| Property | This compound | 3-Oxobutanenitrile (Parent Compound) |

| Appearance | Brown crystalline powder[2] | Colorless to pale yellow liquid[3][4] |

| Melting Point | 80 - 84 °C[2] | -14 °C[5] |

| Boiling Point | Data not available; likely decomposes. | 119-120 °C[5], 92-94 °C at 10 mmHg[4][6] |

| Density | Data not available. | ~0.976 g/cm³ (predicted)[6] |

| Solubility | Water-soluble[7]. | Slightly soluble in water; soluble in alcohol and ether[5][8]. |

| pKa | Data not available. | ~10.31 (predicted for the α-proton)[5][6][8][9] |

| Hygroscopicity | Hygroscopic nature is likely, as is common with sodium salts of organic compounds. | Not specified, but the salt is hygroscopic. |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR) of 3-Oxobutanenitrile: Data for the specific compound is not available in the search results. However, for a similar structure, the α-protons adjacent to a ketone and a nitrile would be expected to appear as a singlet in the range of 3.5-4.0 ppm. The methyl protons would appear as a singlet around 2.2-2.4 ppm.

-

¹³C NMR (Carbon NMR) of 3-Oxobutanenitrile: The carbonyl carbon (C=O) would be expected in the range of 190-205 ppm. The nitrile carbon (C≡N) would appear around 115-120 ppm. The methylene (B1212753) carbon (CH₂) would be in the range of 30-40 ppm, and the methyl carbon (CH₃) would be around 25-30 ppm.

Infrared (IR) Spectroscopy

For 3-oxobutanenitrile, characteristic IR absorption bands would be expected for the following functional groups:

-

C≡N (nitrile): A sharp, medium-intensity band around 2250 cm⁻¹.

-

C=O (ketone): A strong, sharp band around 1715 cm⁻¹.

-

C-H (alkane): Stretching vibrations around 2850-3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 3-oxobutanenitrile in a non-polar solvent would likely show a weak n→π* transition for the carbonyl group in the range of 270-300 nm. In a polar solvent, this peak may shift to a shorter wavelength (a blueshift).

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the provided search results. However, standard methodologies for these measurements are described below.

Synthesis of this compound

A common method for the synthesis of this compound is the Claisen condensation of acetonitrile (B52724) with an acetic acid ester in the presence of a strong base, such as sodium methoxide (B1231860).[5] A specific protocol is detailed in a patent, which involves reacting acetonitrile and methyl acetate (B1210297) in the presence of sodium methoxide under elevated temperature and pressure.[10]

Workflow for Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Melting Point Determination

The melting point of a solid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Solubility Determination

A general qualitative method for determining solubility is as follows:

-

Solvent Addition: To a small, known amount of this compound (e.g., 10 mg) in a test tube, add a small volume of the solvent to be tested (e.g., 1 mL).

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

Observation: The sample is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the substance is considered soluble. If it remains undissolved, it is considered insoluble. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically.

Density Measurement

For a hygroscopic powder like this compound, gas pycnometry is a suitable method for determining its true density.[11]

-

Sample Preparation: A known mass of the dried powder is placed in the sample chamber of the gas pycnometer. Due to its hygroscopic nature, handling should be performed in a dry environment (e.g., a glovebox).

-

Measurement: The instrument introduces an inert gas (e.g., helium) into a reference chamber of known volume and measures the pressure. The gas is then expanded into the sample chamber, and the new pressure is measured.

-

Calculation: The volume of the solid sample is calculated based on the pressure difference, and the density is determined by dividing the mass of the sample by its volume.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1]

Conclusion

This compound is a valuable reagent in organic synthesis. This guide has summarized its key physical properties based on available data. While some quantitative information, particularly spectral data, remains elusive for the salt itself, the provided information on the parent compound, 3-oxobutanenitrile, offers a useful point of reference for researchers. Further experimental characterization of this compound would be beneficial to the scientific community.

References

- 1. 3-Oxobutyronitrile | C4H5NO | CID 75579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 3-Oxobutanenitrile | 2469-99-0 [chemicalbook.com]

- 4. 3-Oxobutanenitrile, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. 3-Oxobutanenitrile CAS#: 2469-99-0 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. lookchem.com [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. EP0623590A1 - Process for the preparation of the alkali metal salts of cyanoacetone - Google Patents [patents.google.com]

- 11. High-precision absolute (true) density measurements on hygroscopic powders by gas pycnometry: application to determining effects of formulation and process on free volume of lyophilized products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cyanoacetone Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism and reaction pathway for cyanoacetone sodium salt, also known as sodium 1-cyano-2-oxopropan-1-ide. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.

Core Synthesis Pathway: Claisen Condensation

The primary and most industrially significant method for synthesizing this compound is a variation of the Claisen condensation. This reaction involves the condensation of an acetic acid ester with acetonitrile (B52724) in the presence of a strong sodium base. The base deprotonates the α-carbon of acetonitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester. The resulting intermediate undergoes elimination of an alkoxide group to yield the sodium salt of cyanoacetone.[1]

Key strong bases utilized in this synthesis include sodium methoxide (B1231860) and sodium hydride.[2][3] The choice of base and solvent can influence the reaction yield and purity of the final product.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds through the following mechanistic steps:

-

Deprotonation of Acetonitrile: A strong sodium base, such as sodium methoxide (NaOCH₃) or sodium hydride (NaH), abstracts a proton from the α-carbon of acetonitrile. This results in the formation of a resonance-stabilized acetonitrile carbanion.

-

Nucleophilic Attack: The acetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetic acid ester (e.g., methyl acetate). This forms a tetrahedral intermediate.

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, leading to the elimination of an alkoxide group (e.g., methoxide, CH₃O⁻). This step results in the formation of cyanoacetone (3-oxobutyronitrile).

-

Enolate Formation: In the presence of the strong basic medium, the newly formed cyanoacetone is immediately deprotonated at the α-carbon between the carbonyl and nitrile groups, forming the stable sodium enolate, which is the this compound.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from patented industrial methods for the synthesis of β-ketonitrile compounds, including this compound.

Table 1: Reaction Conditions for the Synthesis of 3-Cyclopropyl-3-oxopropionitrile Sodium Salt (A Representative β-Ketonitrile) [2]

| Parameter | Example 1 | Example 4 |

| Sodium Methoxide (mol) | 1.5 | 0.75 |

| Methyl Cyclopropanecarboxylate (B1236923) (mol) | 1.0 | 0.50 |

| Acetonitrile (mol) | 1.5 | 0.75 |

| Solvent | None | Dimethyl Sulfoxide (50 g) |

| Temperature (°C) | 82 (reflux) | 82 (reflux) |

| Reaction Time (hours) | 6 | 6 |

| Yield (%) | - | 86 |

Table 2: Reaction Conditions using Sodium Hydride [3]

| Parameter | Value |

| Sodium Hydride (mol) | 2 |

| Carboxylic Acid Ester (mol) | 1 |

| Carboxylic Acid Nitrile (mol) | 2 |

| Solvent | Toluene (B28343) (750 ml) |

| Temperature (°C) | 60 - 90 |

| Reaction Time | Until end of H₂ evolution |

| Yield (%) | 65 (for a related compound) |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and related β-ketonitriles.

Protocol 1: Synthesis of 3-Cyclopropyl-3-oxopropionitrile Sodium Salt using Sodium Methoxide [2]

-

Apparatus Setup: A reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet is used.

-

Charging Reactants: Under a nitrogen atmosphere, charge the reaction vessel with sodium methoxide (1.5 mol), methyl cyclopropanecarboxylate (1.0 mol), and acetonitrile (1.5 mol).

-

Reaction: Heat the mixture to reflux at 82°C and maintain for 6 hours.

-

Work-up: After the reaction is complete, add toluene (400 mL) to the reaction mixture and cool to room temperature.

-

Acidification and Isolation: To the cooled mixture, add hydrochloric acid (6 mol/L, 1.7 mol) and water (100 mL), ensuring the temperature is maintained at or below 30°C. The organic layer containing the product can then be separated.

Protocol 2: General Procedure for the Production of 3-Oxonitriles using Sodium Hydride [3]

-

Apparatus Setup: A reaction vessel equipped with a stirrer, heating mantle, and a means to monitor gas evolution is required.

-

Charging Reactants: In a suitable solvent such as dry toluene (750 ml), suspend sodium hydride (2 moles, as an 80% suspension in white oil).

-

Reaction Initiation: Heat the suspension to the desired reaction temperature (e.g., 60-90°C).

-

Addition of Reactants: Add the carboxylic acid ester (1 mole) and the carboxylic acid nitrile (2 moles) to the heated suspension.

-

Reaction Monitoring and Completion: Stir the reaction mixture at the set temperature until the evolution of hydrogen gas ceases. This indicates the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with water.

-

Acidification and Extraction: Acidify the aqueous phase with a suitable acid (e.g., hydrochloric acid) to a pH of 2. The precipitated product can then be separated, washed with water, and dried.

Safety Considerations

-

Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. All operations involving sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in a dry solvent.[3]

-

Sodium Methoxide: Sodium methoxide is corrosive and will cause burns. It is also flammable. Handle with appropriate personal protective equipment.

-

Acetonitrile: Acetonitrile is flammable and toxic. It should be handled in a well-ventilated fume hood.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Use appropriate personal protective equipment when handling.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature and adhere to all laboratory safety protocols when carrying out these procedures.

References

Cyanoacetone Sodium Salt: A Comprehensive Technical Guide to its Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectroscopic data and characterization of cyanoacetone sodium salt. This versatile C4 building block, existing predominantly as its sodium enolate, is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems. Its utility is underscored by the presence of multiple reactive sites, including a nucleophilic α-carbon, a ketone, and a nitrile functional group.[1] This document outlines the available spectroscopic data, provides detailed experimental protocols for its synthesis and characterization, and illustrates key workflows through logical diagrams.

Spectroscopic Data

Due to the reactive and hygroscopic nature of this compound, comprehensive, isolated spectroscopic data in the public domain is scarce. The data presented below is a combination of information available for the parent compound, 3-oxobutanenitrile, and theoretically expected values for its sodium enolate. It is crucial to note that the actual experimental values may vary depending on the specific isomeric form (E/Z enolate), solvent, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The formation of the sodium enolate results in a significant change in the chemical environment of the protons and carbons compared to the parent 3-oxobutanenitrile.

Table 1: 1H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (δ) [ppm] | Multiplicity | Notes |

| CH3 | ~1.8 - 2.2 | Singlet | The methyl protons adjacent to the enolate system. |

| CH | ~3.0 - 3.5 | Singlet | The vinylic proton of the enolate. The exact shift is highly dependent on the solvent and the E/Z isomer ratio. |

Table 2: 13C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ) [ppm] | Notes |

| C H3 | ~25 - 30 | Methyl carbon. |

| C H | ~50 - 60 | Methine carbon of the enolate. |

| C ≡N | ~115 - 125 | Nitrile carbon. |

| C -O- | ~170 - 180 | Carbonyl carbon of the enolate, significantly shielded compared to a ketone. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The delocalization of the negative charge in the enolate system influences the characteristic vibrational frequencies of the carbonyl and nitrile groups.

Table 3: Infrared (IR) Spectroscopic Data

| Functional Group | Expected Wavenumber (cm-1) | Intensity | Notes |

| C≡N (Nitrile) | ~2150 - 2200 | Medium | The C≡N stretching vibration is shifted to a lower frequency compared to unconjugated nitriles due to conjugation with the enolate. |

| C=C-O- (Enolate) | ~1550 - 1620 | Strong | This broad and strong absorption band is characteristic of the delocalized enolate system. |

| C-H (sp3) | ~2850 - 3000 | Medium | Stretching vibrations of the methyl group. |

Mass Spectrometry (MS)

Mass spectrometry of the sodium salt can be challenging due to its low volatility. Techniques like Electrospray Ionization (ESI) are suitable for its analysis. The observed mass spectrum would be dominated by the parent ion of the enolate and potential fragments.

Table 4: Mass Spectrometry (MS) Data

| Ion | Expected m/z | Method | Notes |

| [C4H4NO]- | 82.03 | ESI (-) | The molecular ion of the cyanoacetone enolate. |

| [M+Na]+ where M is the neutral molecule | 106.02 | ESI (+) | The sodium adduct of the neutral 3-oxobutanenitrile. |

| [2M+Na]+ where M is the sodium salt | 211.05 | ESI (+) | A possible sodium-bound dimer of the sodium salt. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of β-keto nitriles via the condensation of an ester with a nitrile.[2]

Materials:

-

Ethyl acetate (B1210297)

-

Sodium ethoxide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry nitrogen or argon atmosphere

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a dry nitrogen or argon atmosphere.

-

In the flask, prepare a solution of sodium ethoxide in anhydrous ethanol (B145695). Alternatively, freshly prepared sodium ethoxide from sodium metal and absolute ethanol can be used.

-

Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

-

Add a solution of ethyl acetate and acetonitrile (in a 1:1 molar ratio) dropwise from the dropping funnel to the stirred sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

The product, this compound, will precipitate from the reaction mixture as a solid.

-

Collect the solid product by filtration under a nitrogen atmosphere.

-

Wash the solid with cold, anhydrous diethyl ether or THF to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain this compound as a solid. Due to its hygroscopic nature, it should be stored in a desiccator under an inert atmosphere.

Spectroscopic Characterization

1. NMR Spectroscopy:

-

Sample Preparation: Due to its ionic nature and potential reactivity, dissolve a small amount of the synthesized this compound in a deuterated polar aprotic solvent such as DMSO-d6 or DMF-d7. Deuterated water (D2O) can also be used, but proton exchange may occur.

-

1H NMR: Acquire the proton NMR spectrum. The absence of a signal for the α-protons of the keto-form and the appearance of a new vinylic proton signal will confirm the formation of the enolate.

-

13C NMR: Acquire the carbon NMR spectrum. The chemical shifts of the carbonyl carbon and the α-carbon will be significantly different from those of 3-oxobutanenitrile, providing further evidence of enolate formation.

2. IR Spectroscopy:

-

Sample Preparation: Prepare a sample as a Nujol mull or a KBr pellet. Due to the hygroscopic nature of the salt, sample preparation should be performed in a dry environment (e.g., a glove box).

-

Data Acquisition: Record the IR spectrum. The presence of a strong absorption band in the 1550-1620 cm-1 region and a nitrile stretch around 2150-2200 cm-1 will be indicative of the sodium enolate structure.

3. Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent for ESI-MS, such as methanol (B129727) or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In the negative ion mode, the peak corresponding to the enolate anion ([C4H4NO]-) should be observed. In the positive ion mode, adducts with sodium may be present.

Mandatory Visualizations

The following diagrams illustrate the key experimental and logical workflows for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Handling and Storage of Cyanoacetone Sodium Salt

For researchers, scientists, and drug development professionals, the proper handling and storage of chemical reagents are paramount to ensuring laboratory safety, experimental integrity, and the well-being of personnel. This guide provides a comprehensive overview of the handling and storage guidelines for cyanoacetone sodium salt (CAS No. 70807-22-6), a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][]

Chemical and Physical Properties

This compound, also known as 3-oxobutanenitrile (B1585553) sodium salt, is a brown crystalline powder.[1][][3] It is a sodium salt of cyanoacetone and serves as a significant building block in organic synthesis.[1][4] Its utility is derived from the multiple reactive sites within its structure, including a ketone and a nitrile functional group, making it a potent carbon nucleophile for forming new carbon-carbon bonds.[4]

Quantitative Data Summary:

| Property | Value | Source |

| CAS Number | 70807-22-6 | [3][5] |

| Molecular Formula | C₄H₄NNaO | [1][][5][6] |

| Molecular Weight | 105.07 g/mol | [1][][6] |

| Appearance | Brown crystalline powder | [1][][3] |

| Melting Point | 80 - 84°C | [][3] |

| EINECS Number | 417-000-5 | [1][3] |

Safe Handling Protocols

Due to its potential hazards, this compound requires careful handling to minimize exposure and risk.[1]

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[7] Fire/flame resistant and impervious clothing should also be worn.[8]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

2.2. Engineering Controls

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[7] Use with adequate ventilation to keep airborne concentrations low.[7]

2.3. General Handling Practices

-

Wash thoroughly after handling.[7]

-

Avoid contact with eyes, skin, and clothing.[7]

-

Avoid ingestion and inhalation.[7]

-

Keep the container tightly closed.[7]

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

References

- 1. lookchem.com [lookchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound|C4H5NNaO|RUO [benchchem.com]

- 5. This compound | C4H5NNaO | CID 71650496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butanenitrile, 3-oxo-, ion(1-), sodium (1:1) | C4H4NNaO | CID 55250325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sodium cyanoacetate | CAS#:1071-36-9 | Chemsrc [chemsrc.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

Solubility Profile of Cyanoacetone Sodium Salt in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyanoacetone sodium salt (sodium 1-cyano-2-oxopropan-1-ide), a versatile reagent in organic synthesis. An understanding of its solubility is critical for optimizing reaction conditions, purification processes, and for its application in pharmaceutical and chemical research. This document outlines available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Technical Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Polarity | Solubility | Data Source / Inference |

| Water (H₂O) | Protic, Inorganic | Very High | 460 g/L at 20 °C | [4] |

| Anhydrous Ethanol (EtOH) | Protic, Alcohol | High | Soluble | [3] |

| Methanol (MeOH) | Protic, Alcohol | High | Likely Soluble | Inferred from use in similar reactions[5] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Sulfoxide | Very High | Soluble | [1] |

| N,N-Dimethylformamide (DMF) | Aprotic, Amide | Very High | Likely Soluble | Used as a reaction solvent |

| Acetonitrile (MeCN) | Aprotic, Nitrile | High | Likely Soluble | Inferred from general solubility of similar salts |

| Acetone | Aprotic, Ketone | Medium | Sparingly Soluble to Insoluble | Inferred from general solubility principles of salts |

| Tetrahydrofuran (THF) | Aprotic, Ether | Medium | Likely Insoluble | Inferred from general solubility principles of salts |

| Ethyl Acetate (EtOAc) | Aprotic, Ester | Medium | Likely Insoluble | Inferred from general solubility principles of salts |

| Dichloromethane (DCM) | Aprotic, Halogenated | Medium | Likely Insoluble | Inferred from general solubility principles of salts |

| Toluene | Aprotic, Aromatic HC | Low | Likely Insoluble | Inferred from general solubility principles of salts |

| Hexanes | Aprotic, Aliphatic HC | Very Low | Likely Insoluble | Inferred from general solubility principles of salts |

Note: "Likely Soluble" or "Likely Insoluble" are estimations based on the chemical properties of the salt and solvents and its documented use in specific reaction media. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a solid organic salt, such as this compound, in an organic solvent. This protocol is based on the widely accepted isothermal equilibrium shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of choice (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (drying oven, desiccator).

Procedure:

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound and add it to a pre-weighed vial or flask. The excess solid is crucial to ensure that saturation is reached.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved salt is achieved. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the suspension to settle for a sufficient time (e.g., 1-2 hours) at the same temperature to let the excess solid precipitate.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature well below the decomposition point of the salt.

-

Once all the solvent has been removed, dry the remaining solid to a constant weight in a desiccator.

-

The final weight of the solid represents the amount dissolved in the initial volume of the solvent.

-

-

Chromatographic Method (HPLC):

-

Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of the this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

Cyanoacetone Sodium Salt: A Versatile C4 Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cyanoacetone sodium salt, the sodium salt of 3-oxobutanenitrile, has emerged as a highly versatile and reactive C4 building block in organic synthesis. Its unique structure, featuring a reactive ketone, a nitrile group, and an acidic α-hydrogen, allows for a diverse range of chemical transformations. This guide explores the synthesis, properties, and extensive applications of this compound, with a focus on its utility in constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.

Properties and Synthesis

This compound (C₄H₄NNaO) is typically a brown crystalline powder that is soluble in water.[1] Its structure provides multiple reaction centers, making it a valuable intermediate for further chemical modifications.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄NNaO | [2] |

| Molecular Weight | 105.07 g/mol | [1] |

| Appearance | Brown crystalline powder | [1] |

| CAS Number | 70807-22-6 | [1] |

The preparation of this compound is most commonly achieved through the condensation of acetonitrile (B52724) with an acetic acid ester, such as ethyl acetate (B1210297) or methyl acetate, in the presence of a strong base like sodium methoxide (B1231860).[2] This process involves the deprotonation of acetonitrile to form a carbanion, which then acts as a nucleophile.[2] A patented method highlights the reaction at elevated temperatures without the need to distill off the alcohol formed during the reaction, leading to high yield and purity.[3]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to participate in a wide array of reactions, including Knoevenagel condensations, multicomponent reactions, and the synthesis of various heterocyclic systems.

The reaction of this compound with aldehydes and ketones is a classic example of the Knoevenagel condensation. This reaction is fundamental for creating carbon-carbon double bonds, leading to the formation of α,β-unsaturated nitriles.[2] The sodium salt form facilitates the initial deprotonation of the α-carbon, generating the nucleophilic enolate necessary for the condensation.[2]

Multicomponent reactions are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more reactants. Cyanoacetic acid derivatives, including cyanoacetone, are exceptionally versatile in MCRs.[4] These reactions often begin with a Knoevenagel-type condensation, followed by a Michael addition and subsequent ring closure.[4] MCRs are a cornerstone of modern drug discovery, enabling the rapid generation of large compound libraries.[5]

General workflow of a multicomponent reaction.

Cyanoacetone and its derivatives are pivotal in the synthesis of a wide range of heterocyclic compounds. The presence of both a nitrile and an active methylene (B1212753) group allows for various cyclization strategies.

-

Pyridines: Formal [2 + 2 + 2] cycloaddition strategies have been developed for the construction of polycyclic pyridine (B92270) derivatives, where the cyano group can act as a dienophile.[6]

-

Thiophenes: The Gewald reaction, a multicomponent reaction involving a cyanoacetic acid derivative, an active methylene carbonyl compound, and elemental sulfur, is a popular method for synthesizing 2-amino-3-carbonyl thiophenes.[4]

-

Other Heterocycles: Cyanoacetohydrazides, derived from cyanoacetic esters, are precursors for a vast number of heterocycles, including thiadiazoles, oxadiazoles, benzodiazepines, and more, through cyclocondensation and cyclization reactions.[7][8]

Synthetic pathways from cyanoacetone derivatives.

The cyano group itself can participate in cycloaddition reactions, although this is less common for unactivated nitriles.[6] These reactions are valuable for constructing cyclic structures. For instance, the nitrile group can function as a 2π component in formal [2 + 2 + 2] cycloadditions to synthesize pyridines.[6] Additionally, cycloadditions with azides can yield tetrazoles.

Table 2: Selected Synthetic Applications and Yields

| Reaction Type | Reactants | Product | Conditions | Yield | Reference |

| Salt Preparation | Acetonitrile, Methyl Acetate, Sodium Methoxide | This compound | 90°C, 3 atm N₂ | >70% | [3] |

| MCR (Chromene Synthesis) | Salicylaldehydes, Malononitrile Dimer, Malonic Acid | 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids | DMSO, 24h, rt | 65-98% | [5] |

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below is a representative protocol for the synthesis of this compound.

Protocol 1: Preparation of this compound [3]

-

Apparatus: 1.5 L autoclave, pressure pump.

-

Reagents:

-

Acetonitrile: 500.2 g (12.2 mol)

-

Sodium methoxide: 135 g (2.5 mol)

-

Methyl acetate: 185 g (2.5 mol)

-

-

Procedure:

-

Charge the autoclave with acetonitrile and sodium methoxide under a nitrogen stream.

-

Heat the suspension to 90°C with stirring.

-

Adjust the internal pressure to 3 atm with N₂ gas.

-

Meter in methyl acetate over 4 hours using a pressure pump.

-

Allow the mixture to react for an additional 30 minutes.

-

Cool the mixture to 50°C.

-

Filter the product through a pressure filter.

-

Wash the solid with ethyl acetate or acetonitrile.

-

Dry the product in vacuo.

-

-

Yield: 183 g (over 70% of theoretical yield) of sodium cyanoacetone with a purity of over 98% by HPLC.

Conclusion

This compound is a powerful and versatile C4 building block in organic synthesis. Its multiple reactive sites enable participation in a wide range of transformations, including condensations, multicomponent reactions, and cycloadditions. The accessibility of this reagent and its utility in the efficient construction of complex heterocyclic scaffolds make it an invaluable tool for researchers in medicinal chemistry and drug development, facilitating the exploration of novel chemical space and the synthesis of potential therapeutic agents.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound|C4H5NNaO|RUO [benchchem.com]

- 3. EP0623590A1 - Process for the preparation of the alkali metal salts of cyanoacetone - Google Patents [patents.google.com]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO [mdpi.com]

- 6. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]

- 7. Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

In-Depth Technical Guide: Material Safety Data Sheet for Cyanoacetone Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for cyanoacetone sodium salt (CAS No. 70807-22-6). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on safe handling, storage, and emergency procedures.

Section 1: Chemical Identification and Physical Properties

This compound, also known as 3-oxobutanenitrile (B1585553) sodium salt, is a reactive intermediate used in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and dyes.[1][] It is recognized for its role as a versatile building block in creating more complex molecules.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 70807-22-6 | [1][4] |

| Molecular Formula | C₄H₄NNaO | [1] |

| Molecular Weight | 105.07 g/mol | [1] |

| Appearance | Brown crystalline powder | [1] |

| Synonyms | 3-oxobutanenitrile sodium salt, Sodium 1-cyano-2-oxopropan-1-ide, NACYA, SODIUM CYANOACETONE | [1] |

| Melting Point | 80 - 84°C | |

| Boiling Point | Data not available | [1] |

| Flash Point | Data not available | [1] |

| Solubility | Soluble in water | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and toxicity upon contact or ingestion.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[4] |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage[4] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[4] |

| Corrosive Solid, Basic, Organic, n.o.s. | UN 3263 |

As a corrosive solid, it poses a significant risk to skin, eyes, and mucous membranes upon contact.

Section 3: Toxicology and Exposure Limits

Section 4: First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Swab with polyethylene (B3416737) glycol 400. Call a physician immediately.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |

Section 5: Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and accidents.

-

Handling : Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[5][6]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[7]

Section 6: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[8] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[8] |

| Hand Protection | Nitrile rubber gloves are recommended. A glove thickness of 0.11 mm provides a breakthrough time of > 480 minutes for both full and splash contact.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[9] |

Section 7: Accidental Release Measures

In the event of a spill, follow a clear and systematic procedure to ensure safety and minimize environmental contamination.

Caption: Workflow for handling a chemical spill of this compound.

Section 8: Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam. Avoid using water jets, which can spread the fire.[10]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[7]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and burning material.[11]

Section 9: Experimental Protocols

While specific experimental results for this compound are not publicly available, the following are summaries of standard OECD test guidelines used to assess the hazards associated with this chemical class.

OECD Test Guideline 431: In Vitro Skin Corrosion

This test determines the potential of a chemical to cause skin corrosion.

-

Principle : The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[12][13]

-

Methodology :

-

The test chemical is applied to the RhE model for specific exposure times (e.g., 3 minutes and 1 hour).[12]

-

After exposure, the chemical is washed off, and the viability of the cells is measured.

-

Cell viability is determined by the enzymatic conversion of the vital dye MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] into a blue formazan (B1609692) salt, which is then quantified spectrophotometrically.[12]

-

-

Classification : A chemical is identified as corrosive if the cell viability falls below a defined threshold after a specific exposure time.[14]

Caption: Experimental workflow for the OECD TG 431 in vitro skin corrosion test.

In Vitro Eye Irritation Testing

Similar to skin corrosion tests, eye irritation potential can be assessed using reconstructed human cornea-like epithelial (RhCE) tissue models.

-

Principle : The test chemical is applied to the surface of the RhCE model. The ability of the chemical to damage the corneal cells is measured.

-

Methodology :

-

For solid substances, a defined amount (e.g., 50 mg) is applied to the RhCE tissue for a set exposure time (e.g., 6 hours).[15]

-

Following exposure, the tissue is rinsed, and cell viability is measured using a quantitative method like the MTT assay.

-

-

Classification : The chemical is classified based on the reduction in cell viability compared to negative controls. A significant reduction indicates the potential for serious eye damage.

Section 10: Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Collect the material and any contaminated absorbent in a suitable, sealed container for disposal.[5] Do not allow the chemical to enter drains or waterways.[16]

References

- 1. lookchem.com [lookchem.com]

- 3. This compound|C4H5NNaO|RUO [benchchem.com]

- 4. This compound | C4H5NNaO | CID 71650496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. threesixtysafety.com [threesixtysafety.com]

- 11. icheme.org [icheme.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Skin Corrosion: SkinEthic Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 14. x-cellr8.com [x-cellr8.com]

- 15. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. images.thdstatic.com [images.thdstatic.com]

An In-depth Technical Guide on the Tautomeric Forms of Cyanoacetone and Its Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug design and development. The tautomeric state of a molecule can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the tautomeric forms of cyanoacetone (also known as 3-oxobutanenitrile) and its corresponding sodium salt, compounds of interest in synthetic and medicinal chemistry.

Cyanoacetone, a β-ketonitrile, is a versatile building block in organic synthesis.[1] Its structure, featuring a ketone and a nitrile group, allows for the existence of keto-enol tautomerism. Understanding the delicate balance of this equilibrium and the structural characteristics of the resulting sodium salt is crucial for harnessing its full synthetic potential and for the rational design of novel therapeutics.

Tautomeric Forms of Cyanoacetone

Cyanoacetone exists as a mixture of two primary tautomeric forms in equilibrium: the keto form and the enol form. The equilibrium is dynamic and the relative populations of each tautomer are influenced by factors such as the solvent, temperature, and concentration.

-

Keto Form (3-oxobutanenitrile): This is the classical structure of cyanoacetone, featuring a ketone carbonyl group and a methylene (B1212753) group adjacent to the nitrile.

-

Enol Form (3-hydroxybut-2-enenitrile): This tautomer is characterized by a carbon-carbon double bond and a hydroxyl group. The enol form can exist as two geometric isomers, (Z)- and (E)-enol, with the (Z)-enol often being stabilized by an intramolecular hydrogen bond between the hydroxyl group and the nitrile nitrogen.

The tautomeric equilibrium between the keto and enol forms of cyanoacetone can be represented as follows:

Caption: Tautomeric equilibrium of cyanoacetone.

The Sodium Salt of Cyanoacetone

The sodium salt of cyanoacetone is formed by the deprotonation of the acidic α-carbon of the keto form or the hydroxyl group of the enol form. Due to resonance stabilization, the resulting anion is an enolate. The negative charge is delocalized over the oxygen atom, the α-carbon, and the nitrile nitrogen atom. This delocalization enhances the nucleophilicity of the α-carbon, making the sodium salt a potent carbon nucleophile in various organic reactions.[1]

The structure of the sodium salt of cyanoacetone is best represented as a resonance hybrid of the enolate forms.

Quantitative Data on Tautomeric Equilibrium

While specific quantitative data for the tautomeric equilibrium of cyanoacetone is not extensively reported in readily available literature, studies on analogous β-dicarbonyl compounds and β-ketonitriles provide valuable insights. The equilibrium constant (KT = [enol]/[keto]) is highly dependent on the solvent.[2] Generally, polar protic solvents tend to favor the keto form by solvating the carbonyl group, whereas nonpolar solvents and solvents capable of forming intramolecular hydrogen bonds with the enol form can shift the equilibrium towards the enol tautomer.

Table 1: Predicted Spectroscopic Data for Cyanoacetone Tautomers

| Tautomer | Spectroscopic Feature | Predicted Chemical Shift / Wavenumber |

| Keto Form | 1H NMR (α-CH2) | ~3.5 - 4.0 ppm (singlet) |

| 1H NMR (CH3) | ~2.2 - 2.5 ppm (singlet) | |

| 13C NMR (C=O) | ~200 - 210 ppm | |

| 13C NMR (α-CH2) | ~40 - 50 ppm | |

| 13C NMR (CN) | ~115 - 120 ppm | |

| IR (C=O stretch) | ~1715 - 1735 cm-1 | |

| IR (C≡N stretch) | ~2250 - 2260 cm-1 | |

| Enol Form | 1H NMR (=CH) | ~5.0 - 5.5 ppm (singlet) |

| 1H NMR (CH3) | ~1.9 - 2.2 ppm (singlet) | |

| 1H NMR (OH) | Variable, broad singlet | |

| 13C NMR (C-OH) | ~160 - 170 ppm | |

| 13C NMR (=CH) | ~90 - 100 ppm | |

| 13C NMR (CN) | ~118 - 125 ppm | |

| IR (O-H stretch) | ~3200 - 3600 cm-1 (broad) | |

| IR (C=C stretch) | ~1620 - 1650 cm-1 | |

| IR (C≡N stretch) | ~2210 - 2230 cm-1 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of Cyanoacetone (3-Oxobutanenitrile)

A common method for the synthesis of 3-oxonitriles involves the condensation of a carboxylic acid ester with a nitrile in the presence of a strong base.[3]

Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

-

Addition of Reactants: A mixture of ethyl acetate (B1210297) (1.0 equivalent) and acetonitrile (B52724) (1.2 equivalents) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

Reaction: The reaction mixture is heated to reflux for several hours until the evolution of hydrogen gas ceases.

-

Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of ice-water. The aqueous layer is separated and washed with diethyl ether.

-

Acidification and Extraction: The aqueous layer is acidified with cold, dilute hydrochloric acid to a pH of approximately 5. The precipitated cyanoacetone is then extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

Caption: Experimental workflow for the synthesis of cyanoacetone.

Preparation of Sodium Cyanoacetonate

The sodium salt of cyanoacetone can be prepared by reacting cyanoacetone with a sodium base.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve cyanoacetone (1.0 equivalent) in anhydrous ethanol (B145695).

-

Addition of Base: To this solution, add a freshly prepared solution of sodium ethoxide in ethanol (1.0 equivalent) dropwise with stirring at room temperature.

-

Precipitation: The sodium salt of cyanoacetone will precipitate out of the solution.

-

Isolation and Washing: The precipitate is collected by filtration, washed with cold anhydrous ethanol, and then with diethyl ether.

-

Drying: The product is dried under vacuum to yield the sodium cyanoacetonate as a solid.

Caption: Workflow for the preparation of sodium cyanoacetonate.

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques to study the tautomeric equilibrium of cyanoacetone.

NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare solutions of cyanoacetone in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, D2O).

-

Data Acquisition: Acquire 1H and 13C NMR spectra for each solution at a constant temperature.

-

Analysis:

-

Identify the distinct signals corresponding to the keto and enol tautomers.

-

Integrate the signals of unique protons (e.g., α-CH2 of the keto form and =CH of the enol form) to determine the relative concentrations of the two tautomers.

-

Calculate the equilibrium constant (KT) for each solvent.

-

IR Spectroscopy Protocol:

-

Sample Preparation: Prepare solutions of cyanoacetone in various solvents transparent in the regions of interest (e.g., CCl4, CH2Cl2, CH3CN).

-

Data Acquisition: Record the IR spectrum for each solution.

-

Analysis:

-

Identify the characteristic absorption bands for the keto form (C=O stretch) and the enol form (O-H and C=C stretches).

-

Analyze the changes in the relative intensities of these bands with solvent polarity to qualitatively assess the shift in the tautomeric equilibrium.

-

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed overview of the tautomeric forms of cyanoacetone and its sodium salt. The equilibrium between the keto and enol forms is a critical aspect of its chemistry, influencing its reactivity and properties. While specific quantitative data for cyanoacetone remains an area for further investigation, the provided experimental protocols for synthesis and characterization offer a solid foundation for researchers to explore this fascinating molecule. A thorough understanding of its tautomerism is essential for its effective utilization in the development of new synthetic methodologies and novel therapeutic agents.

References

Methodological & Application

Step-by-step protocol for pyrazole synthesis using cyanoacetone sodium salt.

Topic: Step-by-step Protocol for Pyrazole (B372694) Synthesis Using Cyanoacetone Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are a class of heterocyclic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds. Pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.

This document provides a detailed protocol for the synthesis of 3-amino-5-methylpyrazole (B16524), a valuable pyrazole derivative, starting from this compound. The synthesis involves the cyclocondensation reaction of cyanoacetone or its alkali metal salt with hydrazine (B178648) or a hydrazine salt.[1][2] The use of this compound as a starting material offers a convenient and efficient route to this important heterocyclic scaffold.[1]

Chemical Reaction Pathway

The overall chemical transformation for the synthesis of 3-amino-5-methylpyrazole from this compound and hydrazinium (B103819) monohydrochloride is depicted below.

Caption: Reaction scheme for the synthesis of 3-amino-5-methylpyrazole.

Experimental Protocols

This section details the necessary protocols for the synthesis, starting with the preparation of the this compound, followed by the main pyrazole synthesis.

Protocol 1: Preparation of this compound

This protocol is adapted from a patented method for producing alkali metal salts of cyanoacetone.[3]

Materials:

-

Sodium methylate

-

Methyl acetate (B1210297)

-

Nitrogen gas

-

Ethyl acetate (for washing)

Equipment:

-

1.5 L autoclave

-

Stirrer

-

Pressure pump

-

Pressure filter

-

Vacuum drying oven

Procedure:

-

In a 1.5 L autoclave under a nitrogen stream, place 500.2 g (12.2 mol) of acetonitrile and 135 g (2.5 mol) of sodium methylate.

-

Heat the suspension to 90 °C with stirring.

-

Adjust the reaction pressure to 3 atm with nitrogen gas.

-

Using a pressure pump, meter in 185 g (2.5 mol) of methyl acetate over a period of 4 hours.

-

Allow the reaction to proceed for an additional 30 minutes.

-

Cool the mixture to 50 °C.

-

Filter the product through a pressure filter.

-

Wash the collected solid with ethyl acetate or acetonitrile.

-

Dry the product in vacuo to yield sodium cyanoacetone.

Protocol 2: Synthesis of 3-Amino-5-methylpyrazole

The following protocols are based on examples provided in a patent for the preparation of 3-amino-5-methylpyrazole.[1]

Method A: Reaction in Toluene (B28343) with Azeotropic Water Removal

Materials:

-

Sodium cyanoacetone

-

Hydrazinium monohydrochloride (40% by weight aqueous solution)

-

Toluene

Equipment:

-

Reaction flask equipped with a reflux condenser and a water separator (Dean-Stark apparatus)

-

Stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Prepare a suspension of 105.1 g (1 mol) of sodium cyanoacetone in toluene in a reaction flask.

-

Heat the suspension to boiling.

-

Over a period of 2 hours, add 1 mol of a 40% by weight aqueous solution of hydrazinium monohydrochloride while continuously removing water using the water separator.

-

After all the water has been separated, cool the reaction mixture.

-

Add ethanol to the cooled mixture to precipitate sodium chloride.

-

Filter off the precipitated sodium chloride.

-

Concentrate the filtrate by distillation to obtain the crude product.

-

Purify the product by vacuum distillation.

Method B: Reaction in Aqueous Solution

Materials:

-

Sodium cyanoacetone

-

Hydrazinium monohydrochloride (40% by weight aqueous solution)

-

Toluene

-

Ethanol

Equipment:

-

Reaction flask

-

Stirrer

-

Apparatus for azeotropic distillation

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To 1 mol of a 40% by weight aqueous solution of hydrazinium monohydrochloride, add 1 mol of sodium cyanoacetone at 35 °C over a period of 2 hours.

-

Allow the mixture to react for an additional 4.5 hours at 35 °C.

-

Add 400 ml of toluene to the reaction mixture.

-

Remove the water by azeotropic distillation.

-

Distill off the toluene.

-

Add 200 ml of ethanol to the viscous residue to precipitate sodium chloride.

-

Filter off the sodium chloride.

-

Remove the ethanol from the filtrate in vacuo to yield the product.

Data Presentation

The following table summarizes the quantitative data from the synthesis protocols described in the cited patent.[1]

| Method | Starting Materials | Solvent(s) | Reaction Conditions | Yield | Purity |

| A | Sodium cyanoacetone, Hydrazinium monohydrochloride (aq.) | Toluene | Reflux with azeotropic water removal | 83.3% | >95% |

| B | Sodium cyanoacetone, Hydrazinium monohydrochloride (aq.) | Water | 35 °C for 6.5 hours, then workup with toluene/ethanol | 88.6% | >89% |

| C | Sodium cyanoacetone, Hydrazinium monohydrochloride | Toluene | Reflux with water separator | 72% | >98% |

Physical and Spectroscopic Data for 3-Amino-5-methylpyrazole:

| Property | Value |

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol |

| Appearance | Solid |

| Melting Point | 45-47 °C |

| Boiling Point | 213 °C at 14 mmHg |

| ¹H NMR (DMSO-d₆) | δ 7.33 (d, 1H), 5.52 (d, 1H), 7.05 (s, 3H)[4] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-amino-5-methylpyrazole.

Caption: General experimental workflow for pyrazole synthesis.

References

- 1. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0623590A1 - Process for the preparation of the alkali metal salts of cyanoacetone - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Knoevenagel Condensation with Cyanoacetone Sodium Salt

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon bonds.[1] It involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, typically from an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] This reaction is fundamental in the synthesis of a wide array of valuable compounds, from polymers and fine chemicals to complex pharmaceutical intermediates.[2][3]

Cyanoacetone sodium salt is a highly effective and versatile reagent for this transformation. As the pre-formed enolate of cyanoacetone, it provides a readily available nucleophile, often streamlining the reaction by eliminating the need for an external base to deprotonate the active methylene group.[4] The resulting products, α,β-unsaturated cyanoketones, are valuable precursors for synthesizing diverse heterocyclic systems, such as substituted pyridines, which are prevalent scaffolds in medicinal chemistry and drug development.[4][5][6] These application notes provide detailed protocols for the preparation of this compound and its subsequent use in the Knoevenagel condensation, targeting researchers in organic synthesis and drug discovery.

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps. When using this compound, the enolate is already present, which attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4] This is followed by protonation and subsequent dehydration to yield the final condensed product.[7]

Caption: Mechanism of the Knoevenagel condensation.

The general laboratory procedure follows a logical sequence from reagent preparation to product characterization. This workflow ensures reproducibility and high purity of the final compound.

Caption: General experimental workflow for synthesis.

Applications in Drug Development

The products derived from the Knoevenagel condensation of cyanoacetone are pivotal intermediates in the synthesis of pharmacologically active molecules.[8] The presence of both cyano and carbonyl functionalities allows for subsequent cyclization and derivatization reactions to build complex molecular architectures.[9] A prominent application is the synthesis of highly functionalized pyridine (B92270) and pyridone scaffolds, which are found in numerous approved drugs exhibiting antibacterial, anti-inflammatory, and anticancer properties.[3][4][6]

Caption: Pathway from Knoevenagel products to drug candidates.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from a patented procedure for the synthesis of alkali metal salts of cyanoacetone.[10] It involves the reaction of acetonitrile (B52724) and an acetic acid ester in the presence of a strong base.

Materials:

-

Acetonitrile (CH₃CN)

-

Methyl acetate (B1210297) (CH₃COOCH₃)

-

Sodium methoxide (B1231860) (NaOCH₃)

-

Nitrogen (N₂) gas for inert atmosphere

-

Autoclave or suitable pressure reactor

-

Pressure filter

Procedure:

-

In a 1.5 L autoclave under a nitrogen stream, place 500.2 g (12.2 mol) of acetonitrile and 135 g (2.5 mol) of sodium methoxide.

-

Stir the suspension and heat to 90 °C.

-

Adjust the internal pressure to 3 atm with nitrogen gas.

-

Using a pressure pump, meter in 185 g (2.5 mol) of methyl acetate over a period of 4 hours.

-

After the addition is complete, allow the mixture to react for an additional 30 minutes at 90 °C.

-

Cool the mixture to 50 °C.

-

Filter the resulting solid product through a pressure filter.

-

Wash the collected solid with ethyl acetate or acetonitrile.

-

Dry the product under vacuum to yield this compound.[10]

Data Summary:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |

| Acetonitrile | 41.05 | 500.2 | 12.2 | Reactant/Solvent |

| Methyl Acetate | 74.08 | 185 | 2.5 | Reactant |

| Sodium Methoxide | 54.02 | 135 | 2.5 | Base/Reactant |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | Purity |

| This compound | 105.07 | 183 | >70% | >98% (HPLC)[10] |

Protocol 2: General Knoevenagel Condensation Procedure

This generalized protocol describes the reaction of this compound with an aromatic aldehyde. Reaction conditions may be optimized for different substrates.

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

-

Ethanol (B145695) (as solvent)

-

Glacial acetic acid (as catalyst, optional)

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) in ethanol (20-30 mL).

-

Add this compound (10 mmol, 1.05 g) to the solution. Note: Since the salt is the active nucleophile, a strong base catalyst is typically not required.[4] A catalytic amount of a proton source like acetic acid can sometimes facilitate the dehydration step.[11]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.[5]

-

Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.[5]

-

Pour the mixture into cold deionized water (50-100 mL) with stirring.

-

The solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[5]

Data Summary for Analogous Reactions:

The following table summarizes results from Knoevenagel condensations using various aldehydes and active methylene compounds analogous to cyanoacetone, demonstrating the general scope and efficiency of the reaction.

| Aldehyde | Active Methylene Cmpd. | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | K₂CO₃ / EtOH (MW) | 0.17 | 91 | [5] |

| 4-Chlorobenzaldehyde | Malononitrile | DBU / H₂O | 0.08 | 98 | [12] |

| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | DBU / H₂O | 0.17 | 96 | [12] |

| 2-Furaldehyde | Malononitrile | DBU / H₂O | 0.08 | 95 | [12] |

| Benzaldehyde | Malononitrile | PMO-Py / Ethanol | 1 | >99 | [13] |

| 4-Nitrobenzaldehyde | Malononitrile | PMO-Py / Ethanol | 0.5 | >99 | [13] |

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound|C4H5NNaO|RUO [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. lookchem.com [lookchem.com]

- 9. nbinno.com [nbinno.com]